molecular formula C25H20N2O5S2 B2995799 Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397289-57-5

Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2995799
CAS No.: 397289-57-5
M. Wt: 492.56
InChI Key: XRDIBLKBIPIYTL-UHFFFAOYSA-N
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Description

Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a synthetic small molecule featuring a benzo[b]thiophene-2-carboxylate core substituted at the 3-position with a benzamido group. The benzamido moiety is further modified at the 4-position with an indolin-1-ylsulfonyl group. This compound is structurally designed to leverage the benzo[b]thiophene scaffold, known for its pharmacological relevance in kinase inhibition and enzyme modulation .

Properties

IUPAC Name

methyl 3-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S2/c1-32-25(29)23-22(19-7-3-5-9-21(19)33-23)26-24(28)17-10-12-18(13-11-17)34(30,31)27-15-14-16-6-2-4-8-20(16)27/h2-13H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDIBLKBIPIYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This can be achieved through a cyclization reaction of appropriate precursors. Subsequent steps include the introduction of the indolin-1-ylsulfonyl group and the carboxylate ester group. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in ensuring the successful formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Biology: In biological research, Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of biological processes and the development of new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, including its potential use in the treatment of diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Variations

The compound’s structural analogs differ primarily in the sulfonamide substituent and the nature of the aromatic/heterocyclic appendages. Below is a comparative analysis:

Table 1: Structural Comparison of Benzo[b]thiophene-2-carboxylate Derivatives
Compound Name Substituent at 3-Position Sulfonamide/Amide Group Variation Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate (Target) 4-(Indolin-1-ylsulfonyl)benzamido Indoline sulfonamide ~473.5* Hypothesized kinase/modulator activity N/A
Methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate 4-(N-Benzyl-N-methylsulfamoyl)benzamido Benzyl-methyl sulfamoyl 469.5 Synthetic intermediate
Methyl 3-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate 4-(5-Chloro-2-methylphenylpiperazinyl)sulfonyl Chlorophenyl-piperazinyl sulfonyl 489.0 Pharmaceutical intermediate
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene-2-carboxamide + benzimidazole Benzimidazole-linked carboxamide 375.4 IDO1 inhibitor (52% yield)
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-Hydroxy None (hydroxyl group) 208.2 Low mp (107–108°C), solubility studies

*Calculated based on molecular formula.

Functional Implications of Substituents

  • Indolin-1-ylsulfonyl vs. Benzyl-methyl sulfamoyl () : The indoline group may enhance binding to hydrophobic pockets in enzymes (e.g., kinases), whereas the bulkier benzyl-methyl sulfamoyl could reduce membrane permeability.
  • The chloro-methylphenyl substituent may enhance target selectivity in receptor-binding applications.

Biological Activity

Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of benzo[b]thiophene derivatives, including the target compound, typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the benzo[b]thiophene scaffold followed by functionalization to introduce the sulfonamide and amide groups. For instance, a common method involves reacting benzo[b]thiophene-2-carboxylic acid with appropriate amines and sulfonyl chlorides under controlled conditions to yield the desired product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[b]thiophene derivatives against various strains of Mycobacterium tuberculosis (MTB). For example, compounds similar to this compound have demonstrated significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.60 to 2.86 μg/mL against both active and dormant forms of MTB .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

CompoundMIC (μg/mL)Activity Against
7b2.73MDR-MTB
8c0.60Dormant BCG
8g0.61Dormant BCG

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Studies indicate that derivatives of benzo[b]thiophene can inhibit cancer cell proliferation by targeting specific pathways such as the RhoA/ROCK signaling pathway. For instance, one derivative was shown to significantly inhibit the proliferation and migration of MDA-MB-231 breast cancer cells .

Table 2: Anticancer Activity of Benzo[b]thiophene Derivatives

CompoundCell LineInhibition (%)
b19MDA-MB-231Significant
b20HeLaModerate

The mechanisms through which this compound exerts its biological effects involve several biochemical pathways:

  • Inhibition of Enzymatic Activity : Molecular docking studies suggest that these compounds may inhibit key enzymes in MTB by mimicking natural substrates, thereby blocking essential metabolic pathways .
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death. This is often mediated through alterations in cellular signaling involving myosin light chain phosphorylation .

Case Studies

In a notable study on the antitubercular activity of benzo[b]thiophene derivatives, researchers synthesized several compounds and evaluated their efficacy against both drug-sensitive and multidrug-resistant strains of MTB. The study employed both in vitro and ex vivo methodologies to assess their effectiveness, revealing promising results for certain derivatives with low cytotoxicity towards human cells .

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